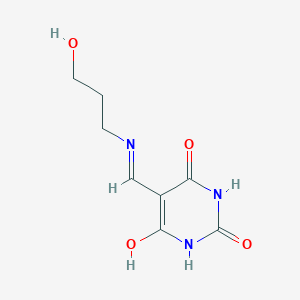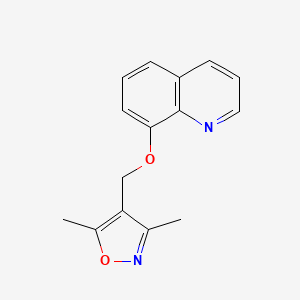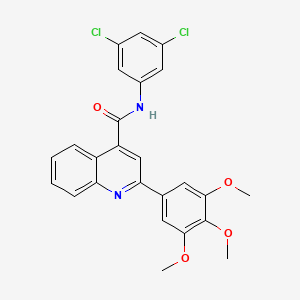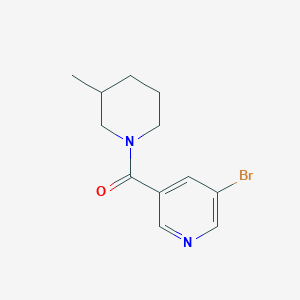
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione, also known as HHPD, is a pyrimidine derivative that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various diseases. 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has also been shown to have neuroprotective effects, including the improvement of cognitive function and the prevention of neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit key enzymes and signaling pathways, and its neuroprotective effects. The limitations of using 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione in lab experiments include the variability in yield and purity depending on the synthesis method used, and the need for further studies to fully understand its mechanism of action and safety profile.
Direcciones Futuras
For research on 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione include the exploration of its potential therapeutic applications in other diseases, the optimization of its synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the evaluation of its safety profile in preclinical and clinical studies. Additionally, the development of 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione derivatives and analogs may lead to the discovery of more potent and selective compounds for therapeutic use.
Métodos De Síntesis
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been synthesized using different methods, including the reaction of uracil with 3-aminopropyl alcohol and formaldehyde, and the reaction of uracil with 3-chloropropionaldehyde and sodium borohydride. The yield and purity of the synthesized compound vary depending on the method used.
Aplicaciones Científicas De Investigación
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress. In neurodegenerative disorders, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-3-1-2-9-4-5-6(13)10-8(15)11-7(5)14/h4,12H,1-3H2,(H3,10,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRCENCXKCNLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CC1=C(NC(=O)NC1=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)

![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)
![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)

![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467339.png)

![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)
![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)


![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)